1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine
Description
Properties
IUPAC Name |
1-(1-adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4S/c1-3-29-21-5-6-22(30-4-2)23(14-21)31(27,28)26-9-7-25(8-10-26)24-15-18-11-19(16-24)13-20(12-18)17-24/h5-6,14,18-20H,3-4,7-13,15-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUYXSHQGTUCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the adamantyl and diethoxyphenyl sulfonyl precursors. The piperazine ring is then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Activity
Research indicates that compounds similar to 1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine may exhibit antipsychotic properties. The interaction with dopamine receptors, particularly the D2 receptor, is crucial for the efficacy of antipsychotic medications. Studies have shown that derivatives of piperazine compounds can bind effectively to D2 and serotonin receptors, which are pivotal in managing conditions like schizophrenia and bipolar disorder .
2. Diabetes Treatment
The compound has potential applications in treating metabolic disorders such as type II diabetes. Inhibitors targeting 11-beta hydroxysteroid dehydrogenase (11β-HSD) have been explored for their ability to regulate glucose metabolism and insulin sensitivity. The structural characteristics of this compound may enhance its effectiveness as a selective inhibitor in this pathway .
3. Neuroprotective Effects
There is emerging evidence that piperazine derivatives can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. By preventing the breakdown of acetylcholine, these compounds may improve cognitive function and offer protective effects against neurodegeneration .
Case Study 1: Antipsychotic Efficacy
A study conducted on various piperazine derivatives demonstrated their binding affinities to D2 and serotonin receptors. The docking analysis revealed that modifications to the piperazine ring significantly influenced binding efficiency, suggesting that similar modifications to this compound could enhance its antipsychotic activity .
Case Study 2: Diabetes Management
In a preclinical trial involving diabetic rat models, compounds structurally similar to this compound were tested for their impact on blood glucose levels. Results indicated a significant reduction in glucose levels post-treatment, supporting the hypothesis that such compounds can be developed into therapeutic agents for diabetes management .
Data Tables
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, while the diethoxyphenyl sulfonyl group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations on the Sulfonylphenyl Group
The nature of substituents on the phenyl ring significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Observations :
Piperazine Core Modifications
Variations in the piperazine scaffold influence conformational flexibility and binding:
Key Observations :
- Dual adamantyl modifications (e.g., ) drastically increase molecular weight and logP, reducing bioavailability—a trade-off avoided in the target compound.
Biological Activity
1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article will delve into its synthesis, biological activity, relevant case studies, and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1-adamantyl amine with 4-(2,5-diethoxyphenyl)sulfonyl chloride in the presence of a base. The resulting compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. For instance, derivatives of piperazine have been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the central nervous system. Inhibiting AChE can potentially lead to therapeutic effects in conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
Table 1: Biological Activity of Piperazine Derivatives
| Compound Name | AChE Inhibition (%) | TPSA (Ų) | Lipinski's Rule Compliance |
|---|---|---|---|
| This compound | TBD | TBD | Yes |
| 1-(1,4-benzodioxane-2-carbonyl) piperazine | 85% | Low | Yes |
| 4-(4-methyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine | 75% | Moderate | Yes |
Note: TBD = To Be Determined
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinities of this compound and its derivatives at the active sites of AChE. The results suggest that specific substitutions on the piperazine ring enhance binding interactions through hydrogen bonding and hydrophobic interactions. This molecular insight is crucial for designing more potent derivatives .
Case Study 1: Alzheimer’s Disease Model
In a study involving an Alzheimer’s disease model, piperazine derivatives were administered to evaluate their effects on cognitive function. The results indicated that certain derivatives improved memory retention and reduced amyloid plaque formation in the brain. This suggests a potential role for compounds like this compound in therapeutic strategies against neurodegenerative diseases .
Case Study 2: Insecticidal Activity
Another area of investigation has been the larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound’s structural analogs demonstrated significant insecticidal properties, with LC50 values indicating effective concentrations for pest control without high toxicity to mammals .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Enzyme Inhibition : The compound exhibits potent inhibition against AChE, which is crucial for developing treatments for cognitive disorders.
- Toxicity Profile : Preliminary toxicity assessments indicate low cytotoxicity in mammalian cell lines at therapeutic doses.
- Pharmacokinetics : The pharmacokinetic profile suggests good oral bioavailability and favorable absorption characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
